molecular formula C28H24ClN3O3S B13839377 Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate

Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate

Cat. No.: B13839377
M. Wt: 518.0 g/mol
InChI Key: HJTORNRFNBHIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo-thiazepine core, which is fused with various aromatic rings, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids

Scientific Research Applications

Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-e][1,4]thiazepines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Benzodiazepines: Although structurally different, benzodiazepines also interact with similar molecular targets and have comparable therapeutic applications.

    Thiazepines: These compounds have a similar thiazepine ring but lack the pyrazole moiety, resulting in different chemical and biological properties.

Properties

Molecular Formula

C28H24ClN3O3S

Molecular Weight

518.0 g/mol

IUPAC Name

methyl 2-[1-(2-chlorophenyl)-4-(3-methylphenyl)-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetate

InChI

InChI=1S/C28H24ClN3O3S/c1-18-9-8-12-20(15-18)27-25-26(19-10-4-3-5-11-19)30-32(22-14-7-6-13-21(22)29)28(25)31(16-24(34)35-2)23(33)17-36-27/h3-15,27H,16-17H2,1-2H3

InChI Key

HJTORNRFNBHIST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(N(C(=O)CS2)CC(=O)OC)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.